6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid
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Overview
Description
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid is a chemical compound with the molecular formula C18H34O4S2 and a molecular weight of 378.59 g/mol . This compound is characterized by the presence of two thioether linkages and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid typically involves the reaction of hexanoic acid derivatives with thiol compounds. One common method includes the use of hexylthiol and carboxypentylthiol under controlled conditions to form the desired thioether linkages . The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the thioether bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Catalysts: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted thioethers
Scientific Research Applications
6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-((6-((5-Carboxypentyl)thio)hexyl)thio)hexanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thioether linkages can participate in redox reactions and nucleophilic substitutions . These interactions enable the compound to modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler carboxylic acid without thioether linkages.
Thiohexanoic acid: Contains a single thioether linkage.
Dicarboxylic acids: Compounds with two carboxylic acid groups but no thioether linkages.
Uniqueness
This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial purposes .
Properties
CAS No. |
94376-69-9 |
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Molecular Formula |
C18H34O4S2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
6-[6-(5-carboxypentylsulfanyl)hexylsulfanyl]hexanoic acid |
InChI |
InChI=1S/C18H34O4S2/c19-17(20)11-5-3-9-15-23-13-7-1-2-8-14-24-16-10-4-6-12-18(21)22/h1-16H2,(H,19,20)(H,21,22) |
InChI Key |
WFNXCJRHXVUTII-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSCCCCCC(=O)O)CCSCCCCCC(=O)O |
Origin of Product |
United States |
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